REACTION_CXSMILES
|
FC(F)(F)C(O)=O.C(OC([CH2:15][NH:16][CH:17]([CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=1[I:30])[C:18]([O:20][CH2:21][CH3:22])=[O:19])=O)(C)(C)C>C(Cl)Cl>[I:30][C:25]1[CH:26]=[CH:27][CH:28]=[CH:29][C:24]=1[CH2:23][CH:17]([NH:16][CH3:15])[C:18]([O:20][CH2:21][CH3:22])=[O:19]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
ethyl 2-(tert-butoxycarbonylmethylamino)-3-(2-iodophenyl)propionate
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)CNC(C(=O)OCC)CC1=C(C=CC=C1)I
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated on a rotary evaporator
|
Type
|
WASH
|
Details
|
washed (NaHCO3 sat.)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated The residue
|
Type
|
CUSTOM
|
Details
|
obtained in this manner (3.9 g, 79%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
IC1=C(C=CC=C1)CC(C(=O)OCC)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |